

Application Note: Spectrophotometric Determination of Cynarine in Plant Extracts

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Compound of Interest

Compound Name: Cynarine

Cat. No.: B1669658

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Cynarine (1,3-dicaffeoylquinic acid) is a biologically active phenolic compound predominantly found in artichoke (*Cynara scolymus* L.). It is of significant interest due to its potential hepatoprotective and choleretic properties. Accurate quantification of **cynarine** in plant extracts is crucial for quality control, standardization of herbal products, and pharmacological research. This application note provides a detailed protocol for the spectrophotometric determination of **cynarine** in plant extracts based on a colorimetric reaction adapted from pharmacopoeial methods for total ortho-dihydroxycinnamic derivatives.

Principle

This method is based on the reaction of the ortho-dihydroxycinnamic moiety of **cynarine** with a nitrating reagent (sodium nitrite) and a complexing agent (sodium molybdate) under acidic and subsequent alkaline conditions. This reaction forms a stable, colored complex that can be quantified spectrophotometrically at 525 nm. This method offers enhanced specificity compared to direct UV spectrophotometry by shifting the measurement to the visible spectrum, thereby minimizing interference from other UV-absorbing compounds.

Quantitative Data Summary

The following table summarizes typical validation parameters for the quantification of **cynarine**. While this data is derived from HPLC-UV methods, it provides a reasonable estimate of the performance characteristics expected from a well-optimized spectrophotometric assay.

Parameter	Typical Value	Source
Linearity Range	1.56 - 50.0 µg/mL	[1]
Correlation Coefficient (R ²)	> 0.999	[2][3]
Limit of Detection (LOD)	0.64 - 0.75 µg/mL	[1][2][3]
Limit of Quantification (LOQ)	1.93 - 2.25 µg/mL	[1][2][3]
Precision (RSD%)	< 2%	[2]
Accuracy (Recovery %)	96.15 - 100.73%	[2][3]

Experimental Protocols

1. Sample Preparation: Extraction of **Cynarine** from Plant Material

This protocol is suitable for dried, powdered plant leaves (e.g., artichoke leaves).

- 1.1. Weigh accurately about 1 g of the powdered plant material.
- 1.2. Transfer the powder to a suitable flask and add 50 mL of 70% (v/v) methanol.
- 1.3. Macerate the mixture at room temperature for 4 hours with occasional shaking, or perform ultrasound-assisted extraction for 30 minutes.[4]
- 1.4. Filter the extract through a Büchner funnel with filter paper.
- 1.5. The resulting filtrate is the sample extract and can be used for the spectrophotometric analysis. If necessary, dilute the extract with 70% methanol to bring the **cynarine** concentration within the linear range of the assay.

2. Reagent Preparation

- 2.1. Hydrochloric Acid (0.5 M): Dilute 41.5 mL of concentrated hydrochloric acid (~37%) to 1 L with deionized water.
- 2.2. Sodium Nitrite and Sodium Molybdate Reagent: Prepare a solution containing 100 g/L of sodium nitrite (NaNO_2) and 100 g/L of sodium molybdate ($\text{Na}_2\text{MoO}_4 \cdot 2\text{H}_2\text{O}$) in deionized water.
- 2.3. Sodium Hydroxide Solution (Dilute): Prepare a solution of approximately 1 M sodium hydroxide by dissolving 40 g of NaOH in 1 L of deionized water.
- 2.4. **Cynarine** Standard Stock Solution (e.g., 500 $\mu\text{g/mL}$): Accurately weigh 50 mg of **cynarine** reference standard and dissolve it in 100 mL of 70% methanol. This stock solution should be stored in a dark, refrigerated container.
- 2.5. **Cynarine** Standard Working Solutions: Prepare a series of working standard solutions by diluting the stock solution with 70% methanol to concentrations ranging from 5 to 50 $\mu\text{g/mL}$.

3. Spectrophotometric Measurement Protocol

- 3.1. Preparation of the Calibration Curve:
 - For each standard working solution, pipette 1.0 mL into a 10 mL volumetric flask.
 - Add 2.0 mL of 0.5 M hydrochloric acid.
 - Add 2.0 mL of the sodium nitrite and sodium molybdate reagent and mix well.
 - Add 2.0 mL of dilute sodium hydroxide solution.
 - Dilute to 10.0 mL with deionized water and mix thoroughly.
 - Prepare a blank solution in the same manner using 1.0 mL of 70% methanol instead of the standard solution.
 - Measure the absorbance of each solution at 525 nm against the blank.

- Plot the absorbance versus the concentration of **cynarine** to construct the calibration curve.
- 3.2. Analysis of the Sample Extract:
 - Pipette 1.0 mL of the sample extract (diluted if necessary) into a 10 mL volumetric flask.
 - Follow the same procedure as described in step 3.1 for the standard solutions (addition of HCl, nitrite/molybdate reagent, NaOH, and dilution to volume).
 - Measure the absorbance of the sample solution at 525 nm against the blank.

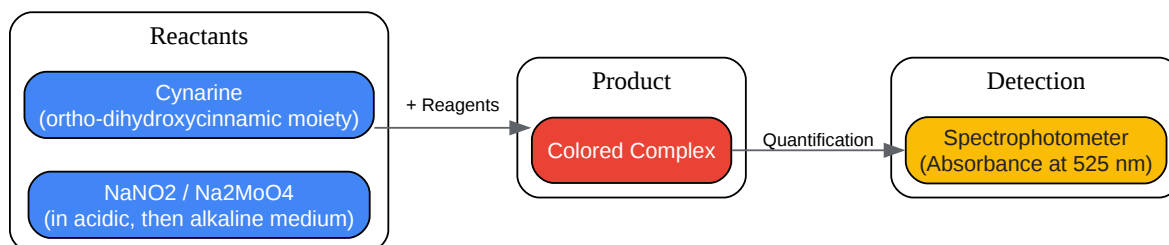
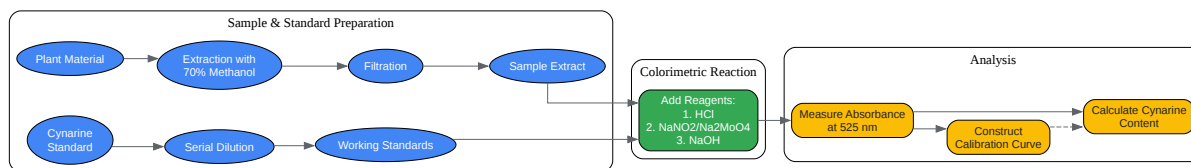
4. Calculation of **Cynarine** Content

- 4.1. Determine the concentration of **cynarine** in the sample solution (C_sample_sol) in µg/mL by interpolating its absorbance value on the calibration curve.
- 4.2. Calculate the percentage of **cynarine** in the plant material using the following formula:

Where:

- C_sample_sol = Concentration of **cynarine** in the measured solution (µg/mL)
- V = Initial volume of the extract (mL)
- D = Dilution factor of the extract
- W = Weight of the plant material (g)

Visualizations



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References

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